ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate
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Overview
Description
Tricyclic compound 6 is a chemical compound characterized by its three fused rings of atoms. This structure is common in various pharmacological agents, including antidepressants, antipsychotics, and anticonvulsants. The unique arrangement of these rings imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic compound 6 typically involves multiple steps, including cyclization reactions. One common method is the electrooxidative radical cyclization of biarylynones with various carbon- and heteroatom-centered radical precursors. This process involves a sequential radical addition and cyclization reaction, which is facilitated by specific catalysts and reaction conditions .
Industrial Production Methods: In industrial settings, the production of tricyclic compound 6 often employs high-yielding and scalable methods. For example, the preparation method may involve the reaction of a compound represented by formula I-8 with a compound represented by formula I-9, resulting in the formation of tricyclic compound 6 or its optical isomer . This method is characterized by its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Tricyclic compound 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of tricyclic compound 6 include oxidizing agents, reducing agents, and various catalysts. For example, the electrooxidative radical cyclization process utilizes specific catalysts to facilitate the reaction under mild conditions .
Major Products Formed: The major products formed from the reactions of tricyclic compound 6 depend on the specific reagents and conditions used. For instance, the electrooxidative cyclization process results in the formation of carbocyclic 6–7–6 fused ring systems, which are key scaffolds for various biologically relevant molecules .
Scientific Research Applications
Tricyclic compound 6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable scaffold for the synthesis of complex molecular structures. In biology and medicine, tricyclic compound 6 is studied for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, and anticonvulsant . Additionally, it has applications in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of tricyclic compound 6 involves its interaction with specific molecular targets and pathways. For example, tricyclic antidepressants, which share a similar structure, exert their effects by modulating the levels of neurotransmitters such as serotonin and norepinephrine in the brain . This modulation is achieved through the inhibition of neurotransmitter reuptake, leading to increased levels of these chemicals in the synaptic cleft and enhanced neurotransmission.
Comparison with Similar Compounds
Tricyclic compound 6 can be compared with other similar compounds, such as dibenzazepine, phenothiazine, and dibenzothiazepine . These compounds share the tricyclic structure but differ in their specific chemical properties and biological activities. For example, while tricyclic compound 6 may be used as an antidepressant, other tricyclic compounds like phenothiazine are used as antipsychotics. The unique arrangement of atoms in tricyclic compound 6 imparts specific properties that distinguish it from other tricyclic compounds.
List of Similar Compounds
- Dibenzazepine
- Phenothiazine
- Dibenzothiazepine
- Dibenzocycloheptene
- Dibenzothiepin
- Thioxanthene
These compounds, like tricyclic compound 6, contain three fused rings of atoms and are used in various pharmacological applications .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(9-ethylcarbazol-3-yl)iminopropanoate |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-18-8-6-5-7-16(18)17-11-15(9-10-19(17)23)22-13-14(12-21)20(24)25-4-2/h5-11,13-14H,3-4H2,1-2H3 |
InChI Key |
ZCSFFBZXCQGHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=CC(C#N)C(=O)OCC)C3=CC=CC=C31 |
Origin of Product |
United States |
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